molecular formula C6H3Cl2NaO B13768673 Sodium 3,5-dichlorophenolate CAS No. 52214-59-2

Sodium 3,5-dichlorophenolate

Cat. No.: B13768673
CAS No.: 52214-59-2
M. Wt: 184.98 g/mol
InChI Key: GMNRNYDRORPJRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3,5-dichlorophenolate: is a chemical compound with the molecular formula C6H3Cl2NaO . It is a sodium salt of 3,5-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorophenolate can be synthesized through the neutralization of 3,5-dichlorophenol with sodium hydroxide. The reaction typically involves dissolving 3,5-dichlorophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-dichlorophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3,5-dichlorophenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,5-dichlorophenolate involves its interaction with biological molecules, particularly enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to antimicrobial effects, making it useful in the development of disinfectants and antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as an antimicrobial agent make it a valuable compound in both research and industrial applications .

Properties

CAS No.

52214-59-2

Molecular Formula

C6H3Cl2NaO

Molecular Weight

184.98 g/mol

IUPAC Name

sodium;3,5-dichlorophenolate

InChI

InChI=1S/C6H4Cl2O.Na/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H;/q;+1/p-1

InChI Key

GMNRNYDRORPJRI-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.